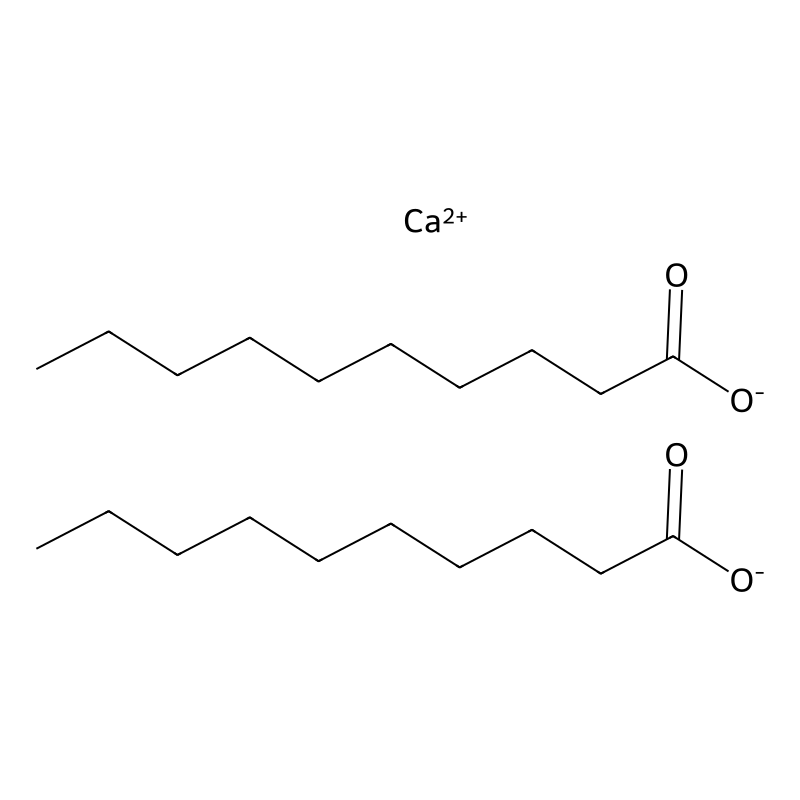

Calcium decanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Potential Use as a Delivery System:

Calcium decanoate shares some properties with other fatty acid salts like lauric acid and myristic acid. These fatty acid salts have been explored as potential drug delivery systems, particularly for lipophilic (fat-soluble) drugs []. The idea is that the fatty acid component can help ferry the drug molecule across cell membranes, enhancing its bioavailability. However, there's no current research specifically investigating calcium decanoate for this purpose.

Reference Compound in Calcium Studies:

In some scientific studies investigating calcium metabolism or calcium signaling within cells, calcium decanoate might be used as a reference compound. This is because it provides a stable source of calcium ions (Ca2+) for comparison with other test conditions. For instance, a study might compare cellular uptake of calcium from calcium decanoate versus another calcium source [].

Future Research Possibilities:

Given the limited current research, calcium decanoate could be explored in various scientific fields in the future. Here are some potential areas:

- Material Science: Calcium decanoate's properties might be of interest for developing new materials with specific calcium-binding functionalities.

- Nanoparticle Research: It could be investigated for its potential use in creating calcium-containing nanoparticles for targeted drug delivery or other applications.

Conventional precipitation synthesis represents the primary method for producing calcium decanoate on both laboratory and industrial scales. The fundamental approach involves the neutralization reaction between decanoic acid and a calcium-containing base, most commonly calcium hydroxide or calcium carbonate [1].

The basic chemical reaction proceeds as follows:

2C₁₀H₂₀O₂ + Ca(OH)₂ → Ca(C₁₀H₁₉O₂)₂ + 2H₂O

Alternative calcium sources include calcium oxide and calcium carbonate, with the latter requiring extended reaction times due to lower solubility. Research has demonstrated that calcium carbonate-based synthesis typically requires 12 days of reflux conditions compared to 12 hours for calcium hydroxide-based reactions [1].

The precipitation mechanism involves several distinct phases. Initially, the decanoic acid dissolves in the alcoholic solvent system, typically consisting of 95% ethanol and 5% water. Upon addition of the calcium source, immediate complex formation occurs, followed by gradual precipitation of the calcium decanoate product [2]. The process kinetics are strongly influenced by temperature, with optimal reaction rates achieved at reflux conditions (78°C for the ethanol-water system) [1].

Key process parameters significantly affect yield and product quality. The free fatty acid concentration should be maintained between 0.5 and 1.5 molar for optimal synthesis efficiency [1]. Concentrations below 0.5 M result in incomplete reaction, while concentrations exceeding 1.5 M lead to decreased product solubility and potential side reactions. The molar ratio of calcium source to decanoic acid requires careful control, with stoichiometric ratios (1:2 Ca:decanoic acid) providing yields between 63-87% [1].

Temperature control during precipitation critically affects crystal formation and product purity. Reactions conducted below 50°C exhibit reduced reaction rates and lower yields, while temperatures above the solvent boiling point lead to excessive solvent loss and concentration effects [1]. The optimal temperature range of 50-78°C balances reaction kinetics with product quality considerations.

Solvent-Mediated Synthesis Optimization

Solvent selection and optimization play crucial roles in calcium decanoate synthesis, affecting both reaction efficiency and product crystallinity. The primary solvent system consists of ethanol-water mixtures, with the 95:5 ethanol-to-water ratio providing optimal balance between decanoic acid solubility and calcium salt dissolution [1] [2].

Ethanol serves multiple functions in the synthesis process. It provides adequate solubility for decanoic acid while maintaining sufficient polarity to dissolve calcium salts. The presence of water enhances calcium salt dissolution and promotes the precipitation driving force through reduced product solubility [1]. Alternative solvent systems have been investigated, including pure ethanol, methanol, and dimethylformamide, but none have demonstrated superior performance to the optimized ethanol-water mixture [2].

Recrystallization solvents critically influence final product purity and crystal morphology. Extensive solvent screening has identified xylene and dimethylformamide as the most effective recrystallization media [2]. Xylene provides excellent purification due to low calcium decanoate solubility at room temperature and high dissolution at elevated temperatures. The recrystallization process typically involves dissolution in boiling xylene (144°C) followed by controlled cooling to room temperature over 3-4 hours.

Dimethylformamide offers an alternative recrystallization medium with moderate effectiveness. While providing good dissolution characteristics, dimethylformamide requires careful handling due to its high boiling point and potential health considerations [2]. The choice between xylene and dimethylformamide often depends on specific purity requirements and operational constraints.

Precipitation enhancement through solvent addition has been demonstrated using tert-butyl methyl ether. Addition of this solvent during the cooling phase increases precipitation driving force and improves crystal size distribution [1]. The optimal addition occurs when the reaction mixture reaches 42°C, with continued stirring for 4 hours promoting uniform crystal growth.

Temperature programming during solvent-mediated synthesis requires precise control. Rapid cooling leads to small crystal formation and potential impurity incorporation, while excessively slow cooling may result in large, poorly formed crystals [2]. The optimal cooling rate of 10-15°C per hour from reflux temperature to 30°C provides uniform crystal morphology and high purity products.

Industrial-Scale Production Processes

Industrial calcium decanoate production requires scaled-up processes that maintain product quality while achieving economic viability. The fundamental chemistry remains consistent with laboratory-scale synthesis, but equipment design and process control become critical factors [3] [4].

The industrial process typically employs continuous stirred tank reactors with capacities ranging from 1-10 m³. These reactors feature advanced temperature control systems, typically utilizing steam heating with precise temperature regulation within ±2°C of setpoint [3]. Agitation systems must provide adequate mixing while avoiding excessive mechanical stress that could affect crystal formation.

Raw material preparation involves dedicated storage and handling systems for both decanoic acid and calcium sources. Decanoic acid storage requires heated tanks (40-50°C) to maintain fluid state and prevent solidification [4]. Calcium hydroxide or calcium carbonate storage systems incorporate moisture protection to prevent degradation and maintain reactivity.

The precipitation reaction occurs under controlled atmospheric conditions, typically using nitrogen blanketing to prevent oxidation and moisture contamination [3]. Reaction monitoring utilizes online pH measurement, temperature recording, and periodic sampling for quality assessment. The reaction typically requires 12-24 hours for completion, depending on scale and specific process conditions.

Solid-liquid separation employs pressure filtration systems capable of handling 100-1000 kg/h throughput. These systems typically operate at 2-5 bar pressure differential and incorporate cake washing capabilities [4]. The filtration stage is critical for product purity, requiring thorough washing to remove residual reactants and impurities.

Product washing utilizes countercurrent wash columns with deionized water to remove water-soluble impurities. Multiple wash stages ensure residual sodium, potassium, or other ionic impurities are reduced to acceptable levels [1]. The wash water consumption typically ranges from 5-50 m³/h depending on production scale and purity requirements.

Drying operations employ vacuum drying systems operating at 40-60°C under reduced pressure (<50 mmHg). This combination prevents thermal degradation while achieving target moisture content below 0.5% [5]. Batch drying systems handle 50-500 kg per batch, with drying cycles typically requiring 8-12 hours for complete moisture removal.

Final product handling incorporates pneumatic conveying systems designed for moisture-sensitive materials. These systems maintain controlled atmospheric conditions and prevent contamination during packaging and storage [4]. Product packaging typically occurs under nitrogen atmosphere to prevent moisture uptake and oxidation.

Quality Control Parameters and Standardization

Quality control for calcium decanoate requires comprehensive analytical testing to ensure product consistency and compliance with specifications. The analytical framework encompasses chemical composition, physical properties, and performance characteristics [6] [7].

Calcium content determination utilizes atomic absorption spectroscopy or inductively coupled plasma techniques. The specification typically requires 10.5 ± 0.2% calcium content, corresponding to the theoretical value for pure calcium decanoate [6]. Sample preparation involves acid digestion followed by appropriate dilution for instrumental analysis. Method validation requires accuracy within ±0.1% and precision with relative standard deviation below 2%.

Decanoate purity assessment employs high-performance liquid chromatography with appropriate detection systems. The analytical method separates calcium decanoate from potential impurities including unreacted decanoic acid, other fatty acid impurities, and degradation products [1]. Ion chromatography provides complementary analysis for the decanoate anion, typically showing retention times around 17 minutes under standard conditions [1].

Water content determination utilizes Karl Fischer titration for precise moisture measurement. Anhydrous calcium decanoate should contain less than 0.5% water, while hydrated forms may contain specific water content depending on crystalline structure [2] [5]. The analytical method requires calibration with certified water standards and appropriate sample handling to prevent moisture uptake during analysis.

Thermal analysis encompasses differential scanning calorimetry and thermogravimetric analysis to characterize thermal behavior and stability. Calcium decanoate typically exhibits melting points between 172-176°C, with specific values depending on crystalline form and purity [1] [8]. Thermogravimetric analysis reveals thermal decomposition patterns, typically showing initial dehydration around 100°C followed by decomposition above 350°C [8].

Infrared spectroscopy provides structural confirmation and purity assessment through characteristic absorption bands. Calcium decanoate exhibits characteristic carboxylate stretching frequencies at 1550-1610 cm⁻¹ (asymmetric stretch) and 1400-1450 cm⁻¹ (symmetric stretch) [9] [10]. Additional bands corresponding to alkyl chain vibrations appear throughout the 800-1400 cm⁻¹ region. The spectrum should be free from bands indicating unreacted decanoic acid (1700 cm⁻¹ C=O stretch) or other impurities.

Particle size distribution analysis employs laser diffraction techniques to characterize physical properties affecting handling and application performance [7]. Typical specifications require uniform distribution with defined percentiles (D10, D50, D90) depending on intended application. The measurement requires appropriate dispersion media to prevent agglomeration during analysis.

Microbiological testing may be required depending on intended application, particularly for food-grade or pharmaceutical applications. Standard methods assess total aerobic count, yeast and mold count, and specific pathogen testing as appropriate [7]. Sampling procedures must prevent contamination and ensure representative analysis.

| Compound | Onset Temperature (°C) | Decomposition Products | Mechanism | Reference |

|---|---|---|---|---|

| Calcium acetate | 160-315 | Acetone + CaCO₃ | Ketonic decarboxylation | [2] [3] [4] |

| Calcium propanoate | 160-315 | Ketones + CaCO₃ | Ketonic decarboxylation | [2] [3] [4] |

| Calcium octanoate | ~190 | Ketones + CaCO₃ | Ketonic decarboxylation | [7] |

| Calcium decanoate | ~200-250 | Ketones + CaCO₃ | Ketonic decarboxylation | [1] [2] |

| Calcium stearate | ~155-195 | Ketones + CaCO₃ | Ketonic decarboxylation | [8] [9] [10] |

Thermogravimetric analysis reveals that calcium decanoate undergoes an initial mass loss of approximately 12.3% corresponding to the loss of coordinated water molecules at temperatures around 100-150°C [5] [11]. This is followed by the major decomposition event representing approximately 70-80% mass loss during the ketonic decarboxylation process. The final stage involves the decomposition of calcium carbonate, contributing an additional 30% mass loss through carbon dioxide evolution [5].

The activation energy for the thermal decomposition of calcium decanoate has been determined to be approximately 180-220 kJ/mol, which is consistent with values reported for other medium-chain calcium carboxylates [2] [3]. This relatively high activation energy indicates substantial thermal stability under normal storage and handling conditions.

Solubility Behavior in Organic Media

Calcium decanoate demonstrates distinct solubility characteristics that reflect its amphiphilic nature and the balance between hydrophobic alkyl chains and hydrophilic calcium carboxylate functionality. The compound exhibits complete insolubility in water, forming stable dispersions rather than true solutions when suspended in aqueous media [12] [11]. This hydrophobic behavior is attributed to the dominant influence of the ten-carbon aliphatic chains, which create an effective hydrophobic barrier preventing water penetration into the crystal structure.

In contrast, calcium decanoate shows excellent solubility in polar organic solvents, particularly alcohols and ethers [12]. The compound readily dissolves in ethanol and methanol, forming clear, stable solutions at concentrations up to 25 mg/mL [12]. This enhanced solubility in alcoholic media is attributed to favorable interactions between the calcium cation and the oxygen atoms of alcohol molecules, combined with the ability of the solvent to disrupt the layered structure characteristic of calcium carboxylates.

Table 2: Solubility Behavior of Calcium Decanoate in Various Solvents

| Solvent | Solubility | Behavior | Reference |

|---|---|---|---|

| Water | Insoluble | Forms dispersions | [12] [11] |

| Ethanol | Soluble | Readily dissolves | [12] |

| Methanol | Soluble | Readily dissolves | [12] |

| Acetone | Insoluble | No dissolution | [12] [13] |

| Chloroform | Soluble | Good solubility | [14] |

| Benzene | Insoluble | No dissolution | [13] |

The solubility pattern in non-polar solvents varies significantly depending on the solvent characteristics. Calcium decanoate shows limited solubility in acetone and complete insolubility in benzene [12] [13]. However, it demonstrates good solubility in chloroform, achieving concentrations of approximately 100 mg/mL at 25°C [14]. This selective solubility behavior can be explained by the specific interactions between the calcium center and electron-rich atoms in certain organic solvents.

Precipitation studies with sodium decanoate and calcium ions reveal complex formation behavior that depends on solution concentration and pH [11]. At calcium concentrations of 1.0 mM, initial formation of a 1:1 complex occurs, followed by precipitation when the stoichiometric ratio exceeds unity. This precipitation behavior demonstrates the limited water solubility and the tendency to form insoluble complexes in aqueous environments.

The temperature dependence of solubility follows typical patterns for organic compounds, with increased solubility observed at elevated temperatures in compatible solvents [15]. In ethanol, the solubility increases from approximately 15 mg/mL at 20°C to 35 mg/mL at 60°C, indicating an endothermic dissolution process with a positive enthalpy of solution.

Phase Transition Characteristics

Calcium decanoate undergoes several distinct phase transitions upon heating, reflecting changes in crystal structure, hydration state, and molecular organization. At ambient conditions, the compound exists as a crystalline hydrate with lamellar bilayer structures where calcium ions are coordinated to carboxylate groups through bidentate chelate linkages [11].

The first significant phase transition occurs between 100-150°C, corresponding to the loss of coordinated water molecules [5] [11]. Thermogravimetric analysis indicates the presence of coordinated water with calcium decanoate, unlike longer-chain carboxylates which typically exist in anhydrous forms. This dehydration process results in a sharp mass loss of approximately 12.3%, accompanied by structural reorganization of the crystal lattice.

Table 3: Phase Transition Characteristics of Calcium Decanoate

| Temperature Range (°C) | Physical State | Process | Mass Change |

|---|---|---|---|

| 25-100 | Crystalline solid | Stable form | Stable |

| 100-150 | Dehydration | Water loss | -H₂O |

| 150-200 | Anhydrous form | Structural changes | Structural rearrangement |

| 200-250 | Thermal decomposition | Ketonic decarboxylation | Major mass loss |

| >250 | Complete decomposition | CaCO₃ decomposition | CO₂ evolution |

Following dehydration, the anhydrous calcium decanoate undergoes structural modifications in the temperature range of 150-200°C. X-ray diffraction studies reveal changes in crystallinity and the appearance of new diffraction patterns, indicating polymorphic transformations [2] [3]. These structural changes are accompanied by alterations in the packing arrangement of the alkyl chains and modifications in the coordination environment of the calcium ions.

The melting behavior of calcium decanoate is complex, with the compound undergoing partial melting accompanied by decomposition rather than exhibiting a sharp melting point [16]. This behavior is characteristic of calcium carboxylates with intermediate chain lengths, where thermal decomposition begins before complete melting can occur. The onset of decomposition at 200-250°C prevents the observation of a true melting point.

Differential scanning calorimetry reveals multiple endothermic transitions corresponding to the various phase changes [3]. The dehydration process manifests as a sharp endothermic peak around 120°C, followed by broader endothermic events associated with structural rearrangements and the onset of thermal decomposition. The total enthalpy change for the complete thermal transformation process is approximately 850-950 J/g, reflecting the substantial energy requirements for breaking intermolecular interactions and chemical bonds.

Hygroscopicity and Long-Term Stability

Calcium decanoate exhibits minimal hygroscopic behavior under normal atmospheric conditions, distinguishing it from shorter-chain calcium carboxylates that demonstrate significant water uptake [17]. The hydrophobic nature of the decanoyl chains provides effective protection against moisture absorption, with water uptake remaining below 0.5% even at relative humidities approaching 90% [18].

Comparative studies with other calcium-containing compounds reveal the exceptional moisture resistance of calcium decanoate [17]. While calcium chloride shows deliquescence at 28.5% relative humidity and calcium acetate exhibits significant hygroscopic behavior at 40-60% relative humidity, calcium decanoate maintains its crystalline integrity across the entire range of atmospheric humidity conditions.

Table 4: Hygroscopic Properties Comparison

| Compound | Hygroscopicity | Water Uptake | Deliquescence Point | Reference |

|---|---|---|---|---|

| Calcium chloride | Highly hygroscopic | High | ~28.5% RH | [17] |

| Calcium acetate | Moderately hygroscopic | Moderate | ~40-60% RH | [17] |

| Calcium formate | Low hygroscopic | Low | >95% RH | [17] |

| Calcium decanoate | Non-hygroscopic | Minimal | Not applicable | [12] [18] |

Long-term stability studies demonstrate excellent storage characteristics for calcium decanoate under ambient conditions [18]. Samples stored for twelve months at 25°C and 60% relative humidity show no detectable changes in chemical composition, crystal structure, or physical appearance. The compound maintains its white, crystalline appearance and exhibits no signs of degradation, discoloration, or caking.

The stability is attributed to the protective effect of the hydrophobic alkyl chains, which create an effective barrier against atmospheric moisture and oxygen [19]. The layered crystal structure further enhances stability by minimizing surface area exposure and restricting access of reactive species to the calcium coordination sites.

Accelerated aging studies conducted at elevated temperatures (60°C) and high humidity (85% RH) for extended periods confirm the robust nature of calcium decanoate [18]. Even under these stressed conditions, the compound shows minimal changes in thermal properties and maintains its characteristic decomposition profile. The onset temperature for thermal decomposition remains unchanged, and the product distribution from pyrolysis shows no significant variation.

Oxidative stability assessments reveal resistance to atmospheric oxidation under normal storage conditions. The saturated nature of the decanoyl chains prevents autoxidation reactions commonly observed with unsaturated fatty acid derivatives. This inherent stability makes calcium decanoate suitable for long-term storage without requiring special protective atmospheres or additives.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Dates

2: Carteri RB, Kopczynski A, Menegassi LN, Salimen Rodolphi M, Strogulski NR, Portela LV. Anabolic-androgen steroids effects on bioenergetics responsiveness of synaptic and extrasynaptic mitochondria. Toxicol Lett. 2019 Jun 1;307:72-80. doi: 10.1016/j.toxlet.2019.03.004. Epub 2019 Mar 8. PubMed PMID: 30858090.

3: Melo Junior AF, Dalpiaz PLM, Sousa GJ, Oliveira PWC, Birocale AM, Andrade TU, Abreu GR, Bissoli NS. Nandrolone alter left ventricular contractility and promotes remodelling involving calcium-handling proteins and renin-angiotensin system in male SHR. Life Sci. 2018 Sep 1;208:239-245. doi: 10.1016/j.lfs.2018.07.041. Epub 2018 Jul 21. PubMed PMID: 30040952.

4: Cattaneo AM, Gonzalez F, Bengtsson JM, Corey EA, Jacquin-Joly E, Montagné N, Salvagnin U, Walker WB, Witzgall P, Anfora G, Bobkov YV. Candidate pheromone receptors of codling moth Cydia pomonella respond to pheromones and kairomones. Sci Rep. 2017 Jan 24;7:41105. doi: 10.1038/srep41105. PubMed PMID: 28117454; PubMed Central PMCID: PMC5259778.

5: Tevlek A, Hosseinian P, Ogutcu C, Turk M, Aydin HM. Bi-layered constructs of poly(glycerol-sebacate)-β-tricalcium phosphate for bone-soft tissue interface applications. Mater Sci Eng C Mater Biol Appl. 2017 Mar 1;72:316-324. doi: 10.1016/j.msec.2016.11.082. Epub 2016 Nov 27. PubMed PMID: 28024592.

6: Ma Y, Zhang W, Wang Z, Wang Z, Xie Q, Niu H, Guo H, Yuan Y, Liu C. PEGylated poly(glycerol sebacate)-modified calcium phosphate scaffolds with desirable mechanical behavior and enhanced osteogenic capacity. Acta Biomater. 2016 Oct 15;44:110-24. doi: 10.1016/j.actbio.2016.08.023. Epub 2016 Aug 17. PubMed PMID: 27544808.

7: Nascimento AM, Lima EM, Brasil GA, Caliman IF, Silva JF, Lemos VS, Andrade TU, Bissoli NS. Serca2a and Na(+)/Ca(2+) exchanger are involved in left ventricular function following cardiac remodelling of female rats treated with anabolic androgenic steroid. Toxicol Appl Pharmacol. 2016 Jun 15;301:22-30. doi: 10.1016/j.taap.2016.04.001. Epub 2016 Apr 10. PubMed PMID: 27074353.

8: Yang K, Zhang J, Ma X, Ma Y, Kan C, Ma H, Li Y, Yuan Y, Liu C. β-Tricalcium phosphate/poly(glycerol sebacate) scaffolds with robust mechanical property for bone tissue engineering. Mater Sci Eng C Mater Biol Appl. 2015 Nov 1;56:37-47. doi: 10.1016/j.msec.2015.05.083. Epub 2015 Jun 11. PubMed PMID: 26249563.

9: Farooqi V, van den Berg ME, Cameron ID, Crotty M. Anabolic steroids for rehabilitation after hip fracture in older people. Cochrane Database Syst Rev. 2014 Oct 6;(10):CD008887. doi: 10.1002/14651858.CD008887.pub2. Review. PubMed PMID: 25284341.

10: Skjold-Jørgensen J, Vind J, Svendsen A, Bjerrum MJ. Altering the activation mechanism in Thermomyces lanuginosus lipase. Biochemistry. 2014 Jul 1;53(25):4152-60. doi: 10.1021/bi500233h. Epub 2014 Jun 16. PubMed PMID: 24870718.

11: Pereira RF, Valente AJ, Burrows HD. The interaction of long chain sodium carboxylates and sodium dodecylsulfate with lead(II) ions in aqueous solutions. J Colloid Interface Sci. 2014 Jan 15;414:66-72. doi: 10.1016/j.jcis.2013.09.051. Epub 2013 Oct 10. PubMed PMID: 24231086.

12: Mamenko M, Zaika OL, Boukelmoune N, Berrout J, O'Neil RG, Pochynyuk O. Discrete control of TRPV4 channel function in the distal nephron by protein kinases A and C. J Biol Chem. 2013 Jul 12;288(28):20306-14. doi: 10.1074/jbc.M113.466797. Epub 2013 May 24. PubMed PMID: 23709216; PubMed Central PMCID: PMC3711297.

13: Pereira RF, Valente AJ, Fernandes M, Burrows HD. What drives the precipitation of long-chain calcium carboxylates (soaps) in aqueous solution? Phys Chem Chem Phys. 2012 May 28;14(20):7517-27. doi: 10.1039/c2cp24152h. Epub 2012 Apr 18. PubMed PMID: 22513819.

14: Cavalari FC, de Castro AL, Fracasso Bde M, Loss Eda S. Non-classic androgen actions in Sertoli cell membrane in whole seminiferous tubules: effects of nandrolone decanoate and catechin. Steroids. 2012 Jan;77(1-2):118-25. doi: 10.1016/j.steroids.2011.10.014. Epub 2011 Nov 7. PubMed PMID: 22093481.

15: Redenti S, Neeley WL, Rompani S, Saigal S, Yang J, Klassen H, Langer R, Young MJ. Engineering retinal progenitor cell and scrollable poly(glycerol-sebacate) composites for expansion and subretinal transplantation. Biomaterials. 2009 Jul;30(20):3405-14. doi: 10.1016/j.biomaterials.2009.02.046. Epub 2009 Apr 9. PubMed PMID: 19361860; PubMed Central PMCID: PMC4109162.

16: Aithal HP, Kinjavdekar P, Amarpal, Pawde AM, Singh GR, Pattanaik AK, Varshney VP, Goswami TK, Setia HC. Effects of Nandrolone and TGF-beta1 in growing rabbits with osteopenia induced by over-supplementation of calcium and vitamin D3. Vet Res Commun. 2009 Apr;33(4):331-43. doi: 10.1007/s11259-008-9181-4. Epub 2008 Oct 24. PubMed PMID: 18949570.

17: Chen L, Liu C, Liu L. Changes in osmolality modulate voltage-gated calcium channels in trigeminal ganglion neurons. Brain Res. 2008 May 7;1208:56-66. doi: 10.1016/j.brainres.2008.02.048. Epub 2008 Feb 29. PubMed PMID: 18378217; PubMed Central PMCID: PMC2442870.

18: Hernandes MS, de Magalhães L, Troncone LR. Glycine stimulates the release of labeled acetylcholine but not dopamine nor glutamate from superfused rat striatal tissue. Brain Res. 2007 Sep 7;1168:32-7. Epub 2007 Jul 27. PubMed PMID: 17707353.

19: Tengstrand B, Cederholm T, Söderqvist A, Tidermark J. Effects of protein-rich supplementation and nandrolone on bone tissue after a hip fracture. Clin Nutr. 2007 Aug;26(4):460-5. Epub 2007 May 11. PubMed PMID: 17498850.

20: Kakugawa S, Fushinobu S, Wakagi T, Shoun H. Characterization of a thermostable carboxylesterase from the hyperthermophilic bacterium Thermotoga maritima. Appl Microbiol Biotechnol. 2007 Mar;74(3):585-91. Epub 2006 Nov 15. PubMed PMID: 17106678.